3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one

Catalog No.
S6595338
CAS No.
2168278-98-4
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one

CAS Number

2168278-98-4

Product Name

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one

IUPAC Name

2-methyl-3-(phenylmethoxymethyl)cyclobutan-1-one

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-10-12(7-13(10)14)9-15-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

MJHZKGFRJBBJFS-UHFFFAOYSA-N

SMILES

CC1C(CC1=O)COCC2=CC=CC=C2

Canonical SMILES

CC1C(CC1=O)COCC2=CC=CC=C2

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one is an organic compound with the molecular formula C12_{12}H14_{14}O2_2. It features a cyclobutanone structure characterized by a benzyloxy group attached to a methyl group on the cyclobutane ring. This compound is notable for its unique structural attributes and reactivity, making it a subject of interest in various chemical and biological research fields.

There is no current information available on the specific mechanism of action of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one in biological systems.

As information on this specific compound is limited, it's best to handle it with caution assuming similar properties to other cyclobutanone derivatives. These derivatives can be:

  • Mildly irritating to the skin and eyes.
  • Flammable organic compounds.
  • Availability and Characterization: While commercial suppliers exist for this compound (e.g., Synthonix ), there is no scientific literature readily available detailing its synthesis or characterization.
  • Potential Applications: The presence of a cyclobutanone ring and a benzyloxymethyl group suggests some potential areas for investigation. Cyclobutanones are a class of cyclic ketones that can be found in some natural products and have been explored for their biological activity [PubChem, CID 604610 (Cyclobutanone)]. The benzyloxymethyl group is a common protecting group in organic chemistry, used to mask a reactive hydroxyl group [ScienceDirect, "Protecting Groups in Organic Synthesis" by Theodore W. Greene]. This suggests that 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one could be an intermediate in the synthesis of more complex molecules with potential biological or other applications.

  • Oxidation: The benzyloxy group can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction: The carbonyl group within the cyclobutanone ring can be reduced to form alcohols.
  • Substitution: The benzyloxy group is capable of undergoing nucleophilic substitution reactions, allowing for the introduction of other functional groups .

Research into the biological activity of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one suggests potential interactions with various biomolecules. The compound's mechanism of action may involve hydrogen bonding and π-π interactions due to the presence of the benzyloxy group. This allows it to influence reactivity and binding affinity, which could be relevant in pharmacological contexts .

The synthesis of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one typically involves the following steps:

  • Reagents: Cyclobutanone and benzyl alcohol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
  • Conditions: The reaction is generally conducted at moderate temperatures (50-80°C) in solvents like dichloromethane or toluene to ensure effective dissolution of reactants and optimal reaction rates .

In industrial applications, continuous flow reactors may be employed to enhance efficiency and yield, with automated systems providing precise control over reaction conditions.

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one has diverse applications across several fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug synthesis.
  • Industry: Utilized in producing specialty chemicals and materials .

The interaction studies involving 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one focus on its binding properties with various molecular targets. Its structural features allow it to participate in significant biochemical pathways, influencing cellular processes and physiological responses. Understanding these interactions is crucial for assessing its potential therapeutic applications .

Several compounds share structural similarities with 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one, including:

  • 3-[(Phenylmethoxy)methyl]cyclobutanone
  • 3-[(Methoxy)methyl]cyclobutanone
  • 3-[(Ethoxy)methyl]cyclobutanone

Uniqueness

The uniqueness of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one lies in its specific benzyloxy group, which imparts distinct electronic and steric properties compared to these similar compounds. This feature enhances its utility as an intermediate in organic synthesis and positions it as a promising candidate for various applications in research and industry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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